molecular formula C11H27NOSi B14162629 N-Ethyl-1,1-di(propan-2-yl)-1-propoxysilanamine CAS No. 923561-04-0

N-Ethyl-1,1-di(propan-2-yl)-1-propoxysilanamine

Cat. No.: B14162629
CAS No.: 923561-04-0
M. Wt: 217.42 g/mol
InChI Key: JQJLXWJGSDXEOS-UHFFFAOYSA-N
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Description

“N-Ethyl-1,1-di(propan-2-yl)-1-propoxysilanamine” is an organosilicon compound characterized by the presence of silicon, nitrogen, and carbon atoms in its structure. Organosilicon compounds are known for their versatility and are widely used in various industrial applications due to their unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-Ethyl-1,1-di(propan-2-yl)-1-propoxysilanamine” typically involves the reaction of a silicon-containing precursor with appropriate organic reagents. Common synthetic routes may include:

    Hydrosilylation: This involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrosilylation and amination processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

“N-Ethyl-1,1-di(propan-2-yl)-1-propoxysilanamine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions may lead to the formation of silanes.

    Substitution: Nucleophilic substitution reactions can replace the propoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Silanes.

    Substitution: Various substituted silanamines.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Biology: Potential use in the development of silicon-based biomaterials.

    Medicine: Investigated for its potential in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism by which “N-Ethyl-1,1-di(propan-2-yl)-1-propoxysilanamine” exerts its effects involves interactions with molecular targets such as enzymes or receptors. The silicon atom can form stable bonds with various functional groups, facilitating its incorporation into biological systems. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cell surface receptors, modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilanamine: A simpler organosilicon compound with similar reactivity.

    N-Propylsilanamine: Another organosilicon compound with a different alkyl group.

    N-Ethylsilanamine: Similar structure but lacks the propoxy group.

Uniqueness

“N-Ethyl-1,1-di(propan-2-yl)-1-propoxysilanamine” is unique due to the presence of both ethyl and propoxy groups, which may confer distinct chemical and physical properties compared to other organosilicon compounds

Properties

CAS No.

923561-04-0

Molecular Formula

C11H27NOSi

Molecular Weight

217.42 g/mol

IUPAC Name

N-[di(propan-2-yl)-propoxysilyl]ethanamine

InChI

InChI=1S/C11H27NOSi/c1-7-9-13-14(10(3)4,11(5)6)12-8-2/h10-12H,7-9H2,1-6H3

InChI Key

JQJLXWJGSDXEOS-UHFFFAOYSA-N

Canonical SMILES

CCCO[Si](C(C)C)(C(C)C)NCC

Origin of Product

United States

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